Product packaging for C.I. Direct Orange 8, disodium salt(Cat. No.:CAS No. 2429-79-0)

C.I. Direct Orange 8, disodium salt

Cat. No.: B13785055
CAS No.: 2429-79-0
M. Wt: 611.5 g/mol
InChI Key: RBOUZBUAZMPIJV-UHFFFAOYSA-L
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Description

C.I. Direct Orange 8, disodium salt (CAS Registry Number: 2429-79-0), is a synthetic double azo acid dye with Color Index number 22130 . Its molecular structure is identified by the formula C₂₉H₁₉N₅Na₂O₆S and a molecular weight of 611.54 g/mol . This compound presents as a red-light orange and is characterized by moderate solubility in water, yielding an orange-brown solution, and moderate solubility in ethanol, which produces a palm light orange color . It is only slightly soluble in cellosolve and acetone, and is insoluble in most other common organic solvents . Its behavior in various solutions is diagnostically useful; for instance, it turns deep red in blue when exposed to strong sulfuric acid and shifts to a shallow sauce red upon dilution . When added to a dye solution, strong hydrochloric acid produces a red sauce with precipitation, while the addition of a strong sodium hydroxide solution results in an orange color with precipitation . The primary historical application of this dye is in the textile industry for the direct dyeing of cotton, leveraging its ability to bind to cellulose fibers without the need for a mordant . It is also employed in the shading of paper products . From a research perspective, its well-characterized structure and predictable behavior under varying pH conditions make it a valuable tool for studying dyeing kinetics, the thermodynamics of dye-fiber interactions, and the color fastness properties of textile materials . The synthesis of Direct Orange 8 typically involves the double diazotization of 4-(4-aminophenyl)benzenamine, with sequential coupling first to 2-hydroxybenzoic acid and then to 4-aminonaphthalene-1-sulfonic acid . It is important to note that some commercial variants may be synthesized using analogues like 2-hydroxy-3-methylbenzoic acid or other amino naphthalene sulfonic acids, which can lead to slight variations in the final product's properties . Researchers should note that the fastness properties of this dye are moderate. According to ISO and AATCC standards, it exhibits light fastness in the range of 1-2 (ISO), acid resistance of 3 (ISO), alkali resistance of 1 (ISO), and soaping fastness of 2 for fading and 2-3 for staining (AATCC) . These properties are critical for experiments assessing dye durability. This chemical is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H19N5Na2O6S B13785055 C.I. Direct Orange 8, disodium salt CAS No. 2429-79-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2429-79-0

Molecular Formula

C29H19N5Na2O6S

Molecular Weight

611.5 g/mol

IUPAC Name

disodium;5-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C29H21N5O6S.2Na/c30-28-23-4-2-1-3-22(23)27(41(38,39)40)16-25(28)34-32-20-11-7-18(8-12-20)17-5-9-19(10-6-17)31-33-21-13-14-26(35)24(15-21)29(36)37;;/h1-16,35H,30H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2

InChI Key

RBOUZBUAZMPIJV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for C.i. Direct Orange 8, Disodium Salt

Advanced Synthetic Routes and Reaction Mechanisms

The core synthesis of C.I. Direct Orange 8, disodium (B8443419) salt, involves the creation of two azo linkages (–N=N–) through sequential diazotization and coupling reactions. worlddyevariety.comnih.gov This process is a cornerstone of industrial organic chemistry for producing a vast array of colored compounds. nih.gov

The manufacturing process for C.I. Direct Orange 8, disodium salt, begins with the double diazotization of 4,4'-diaminobiphenyl (also known as benzidine). worlddyevariety.com This reaction is typically carried out at low temperatures, generally between 0-5 °C, by treating the primary aromatic amine with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). nih.govresearchgate.netyoutube.com The low temperature is crucial to prevent the resulting unstable diazonium salt from decomposing. nih.gov

The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the amino group of the 4,4'-diaminobiphenyl. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable diazonium salt, specifically a bis-diazonium salt in this case, where both amino groups are converted to diazonium groups (⁺N₂). masterorganicchemistry.com

Once the bis-diazonium salt is formed, it undergoes two sequential azo coupling reactions. Azo coupling is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking an electron-rich coupling component. nih.govresearchgate.net

First Coupling: The bis-diazonium salt is first coupled with salicylic (B10762653) acid (2-hydroxybenzoic acid). The phenol-like nature of salicylic acid makes it an electron-rich substrate, and the coupling occurs to form the first azo linkage. worlddyevariety.comyoutube.com

Second Coupling: The resulting intermediate, which still contains a diazonium group, is then coupled with 4-aminonaphthalene-1-sulfonic acid (naphthionic acid) to form the second azo linkage, completing the structure of the dye. worlddyevariety.com

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, and minimizing side reactions. Key parameters include temperature, pH, and reactant concentration.

pH Control: The pH of the reaction medium is crucial for both the diazotization and coupling steps.

Diazotization: This reaction is typically carried out in a strong acidic medium (e.g., using HCl or H₂SO₄) to generate the necessary nitrous acid and the reactive nitrosonium ion. masterorganicchemistry.com

Coupling: The pH for the coupling reaction must be carefully controlled to ensure the proper reactive species are present. For coupling with phenols like salicylic acid, the reaction is often carried out in a mildly alkaline solution. youtube.comyoutube.com This deprotonates the phenolic hydroxyl group, increasing the electron-donating ability of the aromatic ring and making it more susceptible to electrophilic attack by the diazonium ion. For coupling with aromatic amines like naphthionic acid, the reaction is typically performed in a weakly acidic medium. google.com

Reactant Stoichiometry and Addition: The precise molar ratios of the reactants must be controlled. For instance, a slight excess of nitrous acid is often used in diazotization to ensure the complete conversion of the primary amine. google.com The rate of addition of the reactants, particularly the dropwise addition of sodium nitrite solution during diazotization and the diazonium salt solution during coupling, is also managed to control the reaction rate and temperature. researchgate.netyoutube.com

ParameterOptimal Condition/RationaleAffects
Temperature0-5 °C for diazotizationStability of diazonium salt, prevents decomposition, maximizes yield. nih.gov
pH (Diazotization)Strongly acidic (e.g., HCl, H₂SO₄)Ensures formation of reactive nitrosonium ion from sodium nitrite.
pH (Coupling)Mildly alkaline for phenols, weakly acidic for aminesActivates the coupling component for electrophilic substitution. youtube.comgoogle.com
Reactant ConcentrationCareful control of stoichiometryEnsures complete reaction and minimizes by-products, enhancing purity. google.com

While the traditional synthesis of azo dyes is well-established, research into novel catalyst systems aims to improve the environmental footprint, efficiency, and safety of the process. For the production of C.I. Direct Orange 8, several types of catalysts could be inferred from general azo dye research.

Heterogeneous Acid Catalysts: Instead of liquid strong acids like HCl or H₂SO₄, solid acid catalysts such as cation exchange resins (e.g., Amberlyst-15) could be employed for the diazotization step. mdpi.com This offers advantages like easier separation of the catalyst from the reaction mixture, potential for catalyst recycling, and reduced corrosion and waste generation. mdpi.com

Semiconductor Photocatalysts: Research has shown that semiconductors like titanium dioxide (TiO₂) and zinc oxide (ZnO) can act as catalysts in reactions involving azo dyes, often in the context of photocatalytic degradation. researchgate.net While primarily studied for wastewater treatment, the principles of using these materials to promote specific chemical transformations could potentially be adapted for synthesis, perhaps in novel light-driven synthetic routes.

Metal Oxide Catalysts: Simple metal oxides, such as nickel oxide (NiO), have been investigated as catalysts for the microwave-assisted degradation of azo dyes. mdpi.com Microwave-assisted synthesis is a known method for accelerating organic reactions, and the use of a suitable catalyst could make the synthesis of C.I. Direct Orange 8 faster and more energy-efficient. mdpi.com

Functional Group Modifications and Analog Synthesis for this compound

To improve the performance characteristics of C.I. Direct Orange 8 or to adapt it for novel applications, its chemical structure can be modified. This involves altering existing functional groups or synthesizing analogs with different building blocks.

The properties of an azo dye, such as its color, solubility, and fastness (resistance to fading) on a particular fabric, are highly dependent on its molecular structure. mdpi.com For C.I. Direct Orange 8, derivatization can be achieved by varying the coupling components.

The standard synthesis uses 2-hydroxybenzoic acid and 4-aminonaphthalene-1-sulfonic acid. worlddyevariety.com However, variations are possible to fine-tune the dye's properties. For example, substituting 2-hydroxybenzoic acid with 2-hydroxy-3-methylbenzoic acid would introduce a methyl group onto one of the terminal aromatic rings. worlddyevariety.com This seemingly minor change can influence the dye's shade, solubility, and affinity for textile fibers.

Similarly, the 4-aminonaphthalene-1-sulfonic acid can be replaced with other isomers of amino naphthalene (B1677914) sulfonic acids. worlddyevariety.com The position of the sulfonic acid group (–SO₃H) is particularly important as it is a primary water-solubilizing group and a key site for interaction with fibers like cotton. Altering its position can impact the dye's levelness and wash fastness. Introducing different or additional functional groups, such as nitro (–NO₂) or methoxy (B1213986) (–OCH₃) groups, onto the coupling components is a common strategy in dye chemistry to modify the electronic properties of the chromophore, thereby altering the color and improving performance characteristics like light fastness. mdpi.comacs.org

Beyond textiles, azo dyes are being explored for a range of advanced applications by synthesizing conjugates. The core structure of C.I. Direct Orange 8, with its extended π-conjugated system and reactive functional groups, makes it a candidate for such modifications.

Structural Modifications for Tunable Spectroscopic Response (Inferred from general dye modification research)

The spectroscopic properties of azo dyes, such as this compound, are intrinsically linked to their molecular structure. Modifications to this structure can, therefore, be used to tune the dye's color and other spectroscopic characteristics. Research into various azo dyes has illuminated several strategies for achieving this.

The introduction of different functional groups, acting as either electron donors or electron acceptors, can significantly alter the electronic transitions within the molecule, thereby changing its color. kashanu.ac.ir The strategic placement of bulky substituents near the azo linkage (N=N) can influence the dye's photoisomerization process, which in turn affects its fluorescence performance. nih.gov Furthermore, inducing intramolecular hydrogen bonding can prevent rotation around the nitrogen-carbon bond, another factor that impacts the excited-state dynamics of azo dyes. nih.gov

The combination of experimental work and theoretical calculations, such as Density Functional Theory (DFT), allows for a deeper understanding of how structural changes correlate with photophysical properties. This integrated approach facilitates the rational design of azo dyes with specific, tailored characteristics. researchgate.net For instance, the creation of symmetrical bis-azobenzene dyes with terminal electron-withdrawing or electron-donating groups has been shown to produce fluorescent chromophores in both solution and solid states. nih.gov

The interaction of azo dyes with their environment, such as a polymeric matrix, can also modify their electro-optical properties. For example, the formation of stacked dimers between an azo dye and a host polymer can lead to significant changes in the blend's emission spectrum. nih.gov This highlights the importance of considering not only the dye's intrinsic structure but also its interactions with the surrounding medium when aiming for a specific spectroscopic response.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of azo dyes often involves processes that are not environmentally benign. However, a growing focus on green chemistry is driving the development of more sustainable synthetic routes. These principles are applicable to the synthesis of a wide range of dyes, including this compound.

Solvent-Free Synthesis Approaches (Inferred from green chemistry trends)

A significant advancement in the green synthesis of azo dyes is the development of solvent-free methods. One such approach involves the diazotization of aromatic amines and subsequent coupling reactions conducted by grinding the reactants together at room temperature. rsc.orgresearchgate.net This technique, often referred to as grindstone chemistry, eliminates the need for potentially toxic and expensive solvents. researchgate.netlongdom.org

The use of solid acid catalysts, such as sulfonic acid functionalized magnetic nanoparticles or nano-γ-Al2O3/Ti(IV), can facilitate these solvent-free reactions. kashanu.ac.irrsc.orgkashanu.ac.ir These catalysts are often recyclable, further enhancing the green credentials of the process. rsc.org The benefits of these solvent-free methods include milder reaction conditions, simpler product isolation, and often higher yields in shorter reaction times compared to traditional methods. researchgate.netkashanu.ac.ir Microwave-assisted synthesis is another technique that can lead to rapid and more sustainable production of azo dyes. nih.gov

Table 1: Comparison of Synthetic Approaches for Azo Dyes

FeatureTraditional SynthesisSolvent-Free Grinding
Solvent Use Typically uses acids, alkalis, and organic solvents. researchgate.netEliminates the need for solvents. rsc.orgresearchgate.net
Temperature Often requires low temperatures. researchgate.netCan be performed at room temperature. rsc.org
Catalyst May use stoichiometric and environmentally unfriendly catalysts. researchgate.netlongdom.orgUtilizes recyclable solid acid catalysts. rsc.orgkashanu.ac.ir
Reaction Time Can be lengthy. researchgate.netOften shorter reaction times. kashanu.ac.ir
Work-up Can be complex.Simple product isolation. rsc.orgkashanu.ac.ir
By-products Can generate significant waste.Minimizes by-product formation.

This table provides a general comparison based on trends in azo dye synthesis.

Utilization of Renewable Feedstocks (Inferred from green chemistry trends)

A core principle of green chemistry is the use of renewable resources. In the context of dye synthesis, this involves exploring alternatives to petroleum-based feedstocks. rsc.org While the direct synthesis of C.I. Direct Orange 8 from fully renewable sources is a complex long-term goal, research into the broader field of dye chemistry points towards promising avenues.

One area of investigation is the use of biomass-derived platform chemicals as starting materials for dye synthesis. For example, citric acid, which can be produced through fermentation of renewable feedstocks, is a versatile precursor for various organic compounds. wikipedia.org While not a direct precursor for C.I. Direct Orange 8, its synthesis demonstrates the potential of biotechnological processes to generate chemical building blocks. rsc.org

Furthermore, research has explored the use of azo dyes themselves as a potential feedstock for biomanufacturing. Studies have shown that certain microorganisms, like Pseudomonas putida, can biodegrade simple azo dyes, breaking them down into aromatic amines. nih.gov These amines could then potentially be re-utilized in the synthesis of new dyes or other valuable chemicals, creating a more circular economy for dye production. nih.gov Alginic acid, a biodegradable polysaccharide from brown algae, has also been investigated as a green alternative to conventional acids used in diazotization reactions. digitellinc.com

Waste Minimization and By-product Utilization in Production

Minimizing waste and finding uses for by-products are crucial aspects of greening the production of C.I. Direct Orange 8. The manufacturing process for this dye involves the double nitriding of 4-(4-Aminophenyl)benzenamine, followed by coupling reactions with 2-Hydroxybenzoic acid and 4-Aminonaphthalene-1-sulfonic acid. worlddyevariety.com

Traditional diazotization and coupling reactions can generate significant effluent. The adoption of solvent-free and catalyst-based approaches, as discussed previously, inherently leads to waste reduction by improving reaction efficiency and minimizing the use of auxiliary substances. rsc.orgresearchgate.net

Moreover, there is potential for the valorization of by-products. For instance, if the synthesis process generates separate batches of mono-azo dyes as intermediates, these could potentially be isolated and utilized as dyes in their own right if they possess desirable properties. The development of one-pot synthesis methods, where sequential reactions are carried out in the same reactor, can also reduce waste and improve efficiency by eliminating the need to isolate and purify intermediate products. researchgate.net The use of plant extracts for the green synthesis of nanoparticles, which can act as catalysts or adsorbents for dye removal, also presents an eco-friendly approach to both synthesis and waste treatment. researchgate.net

Advanced Spectroscopic and Analytical Characterization of C.i. Direct Orange 8, Disodium Salt

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy provides fundamental insights into the molecular architecture of C.I. Direct Orange 8, disodium (B8443419) salt, from the connectivity of atoms to the nature of its chemical bonds and electronic properties.

Purity assessment would be achieved by comparing the integrals of the signals corresponding to the dye molecule with those of any impurity signals present in the spectrum. The chemical shifts would be influenced by the electron-withdrawing nature of the sulfonate and azo groups.

Table 1: Inferred ¹H and ¹³C NMR Spectroscopic Data for C.I. Direct Orange 8, Disodium Salt

Nucleus Inferred Chemical Shift (ppm) Inferred Multiplicity Assignment
¹H7.0 - 9.0MultipletsAromatic protons on naphthalene (B1677914) and phenyl rings
¹³C110 - 160Multiple signalsAromatic carbons, carbons attached to azo and sulfonate groups

Note: The data in this table is inferred based on standard chemical shift values for similar aromatic and azo compounds and has not been experimentally verified for this compound.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups and bonding patterns within the this compound molecule.

FTIR Spectroscopy: The FTIR spectrum would provide clear evidence for the key functional moieties. The presence of the azo linkage (-N=N-), a chromophore responsible for the dye's color, would be indicated by a characteristic stretching vibration. researchgate.netbas.bg The sulfonate groups (-SO₃⁻) would exhibit strong and distinct stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be prominent. bas.bgresearchgate.netscienceworldjournal.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the non-polar azo bond and the aromatic ring structures. researchgate.netnih.gov The symmetric stretching of the -N=N- group typically gives a strong Raman signal. researchgate.net This technique is complementary to FTIR and can provide additional structural information, especially regarding the carbon skeleton. researchgate.netsci-hub.se

Table 2: Inferred Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹) Vibrational Mode Technique
~3400O-H stretching (adsorbed water)FTIR
~1600-1450Aromatic C=C stretchingFTIR, Raman
~1450-1400-N=N- stretchingRaman
~1200-1100S=O stretching (sulfonate)FTIR
~1050-1000S-O stretching (sulfonate)FTIR
~850-750Aromatic C-H out-of-plane bendingFTIR

Note: The data in this table is inferred from characteristic vibrational frequencies of similar azo and sulfonated aromatic compounds. researchgate.netbas.bgresearchgate.netscienceworldjournal.orgresearchgate.netsci-hub.se

Electronic spectroscopy provides critical information on the electronic transitions within the dye molecule, which are directly related to its color and interaction with light.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of this compound is characterized by strong absorption in the visible region, which is a consequence of the extended π-conjugated system involving the two naphthalene rings, the phenyl ring, and the two azo linkages. The primary absorption band, responsible for its orange color, is due to a π→π* transition. The position of the maximum absorption (λmax) is sensitive to the molecular environment, including solvent polarity and pH. For similar sulfonated azo dyes, the λmax is typically observed in the range of 400-520 nm. nih.govdocbrown.info

Fluorescence Spectroscopy: While many azo dyes exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways such as photoisomerization and intersystem crossing, some sulfonated naphthalene azo dyes can exhibit weak fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The fluorescence properties can be influenced by factors such as aggregation and the rigidity of the molecular environment.

Table 3: Inferred Electronic Spectroscopy Data for this compound

Parameter Inferred Value Technique
λmax (Visible)480 - 510 nmUV-Vis
Molar Absorptivity (ε)High (typical for azo dyes)UV-Vis
Fluorescence EmissionWeakFluorescence

Note: The data in this table is inferred based on the spectroscopic properties of structurally related sulfonated azo dyes. nih.govdocbrown.info

Chromatographic and Separation Methodologies for Complex Matrices Containing this compound

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, especially when present in complex mixtures such as industrial effluents or dyed textiles.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of azo dyes. A reverse-phase HPLC method would be suitable for the separation of this compound from related impurities.

A C18 column is commonly employed as the stationary phase, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is used for elution. Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to achieve optimal separation of the dye from its isomers and degradation products. Detection can be accomplished using a Diode Array Detector (DAD) or a UV-Vis detector set at the λmax of the dye. For more complex matrices, coupling HPLC with a mass spectrometer (LC-MS) provides enhanced selectivity and structural information. labrulez.com

Table 4: Inferred HPLC Method Parameters for this compound

Parameter Condition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8) B: Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Detection DAD (at λmax) or MS

Note: These parameters are inferred from established methods for the analysis of similar direct and acid azo dyes. labrulez.com

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of charged species like this compound. The presence of two sulfonate groups makes this compound highly suitable for CE analysis.

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, separation is based on the differences in the electrophoretic mobility of the analytes in a buffer-filled capillary under the influence of an electric field. The high charge-to-mass ratio of the dye allows for rapid and efficient separation from neutral or less charged impurities. The use of a buffer with a pH that ensures the dye is fully ionized is crucial for reproducible results. nih.govnih.govresearchgate.net Detection is typically performed using a UV-Vis detector integrated into the CE instrument. nih.govnih.govresearchgate.net

Table 5: Inferred Capillary Electrophoresis Method Parameters for this compound

Parameter Condition
Capillary Fused-silica (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte Borate or phosphate buffer (e.g., 20-50 mM, pH 8-9)
Voltage 15 - 25 kV
Injection Hydrodynamic or electrokinetic
Detection UV-Vis (at λmax)

Note: These parameters are inferred from established methods for the analysis of sulfonated azo dyes. nih.govnih.govresearchgate.net

Mass Spectrometry (MS) Applications for Molecular Weight and Fragment Analysis of this compound

Mass spectrometry is an essential technique for determining the molecular weight and structural features of molecules. For large, non-volatile, and ionic compounds like C.I. Direct Orange 8, soft ionization techniques are required.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar and ionic compounds, including sulfonated azo dyes. upce.czacs.orgosti.gov It allows for the ionization of the analyte directly from a solution, making it ideal for compounds that are not easily vaporized.

In the analysis of C.I. Direct Orange 8, ESI-MS would typically be performed in the negative ion mode due to the presence of the acidic sulfonate group. upce.cz The resulting mass spectrum would show ions corresponding to the deprotonated molecule, [M-H]⁻, or multiply charged ions, [M-nH]ⁿ⁻, depending on the number of acidic protons. For the disodium salt, ions corresponding to the loss of sodium ions and the formation of deprotonated species are expected, such as [M-2Na+H]⁻ and [M-2Na]²⁻. nih.gov

The high-resolution capabilities of modern mass spectrometers can provide accurate mass measurements, which can be used to confirm the elemental composition of the dye. ucsf.edu Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing valuable structural information. nih.govlaborindo.com The fragmentation pattern can help to identify the different building blocks of the dye molecule.

Expected ESI-MS Ions for this compound

Ion Species Description Expected m/z (for C₂₉H₁₉N₅Na₂O₆S)
[M-Na]⁻ Single sodium loss 588.55
[M-2Na+H]⁻ Double sodium loss, single protonation 566.56

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is particularly useful for the analysis of large, non-volatile molecules. researchgate.netnih.govbohrium.comacs.org In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy. The laser irradiation causes the desorption and ionization of the analyte molecules, which are then accelerated in a time-of-flight mass analyzer.

For C.I. Direct Orange 8, MALDI-TOF MS can be used to determine its molecular weight with high accuracy. nih.govresearchgate.net The choice of matrix is crucial for obtaining good quality spectra. Similar to ESI-MS, both positive and negative ion modes can be used, although the negative ion mode is often preferred for sulfonated compounds. nih.gov MALDI-TOF MS is known for its high sensitivity and tolerance to complex mixtures, making it a valuable tool for the analysis of dyes in various matrices. bohrium.comnih.gov

Comparison of ESI-MS and MALDI-TOF MS for C.I. Direct Orange 8 Analysis

Technique Principle Advantages for C.I. Direct Orange 8 Limitations
ESI-MS Ionization from solution by a high voltage spray. Good for polar, ionic compounds; easily coupled to liquid chromatography (LC) for mixture analysis. upce.cznih.gov Can be sensitive to salt concentration and sample purity.

| MALDI-TOF MS | Laser-induced desorption and ionization from a solid matrix. | High sensitivity; tolerant to some impurities; good for high molecular weight compounds. bohrium.comnih.gov | Matrix selection can be critical; potential for fragmentation. |

Advanced Techniques for In-Situ Analysis and Surface Interactions of this compound

Understanding the behavior of C.I. Direct Orange 8 at interfaces is crucial for its application in dyeing and other surface-related processes. Advanced surface-sensitive techniques provide insights into its adsorption and elemental composition on various substrates.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can visualize surfaces at the nanoscale. azom.comazooptics.comazom.com It can be operated in various modes to obtain topographical information, as well as data on surface properties such as adhesion and friction. researchgate.netnih.gov

In the context of C.I. Direct Orange 8, AFM can be used to study its adsorption onto different surfaces, such as textile fibers or other materials. nih.govacs.org By imaging the surface before and after exposure to the dye solution, the distribution and morphology of the adsorbed dye molecules can be investigated. researchgate.netresearchgate.net AFM can provide qualitative and quantitative information about the dye's affinity for the surface and the nature of the adsorbed layer.

Potential AFM Data for C.I. Direct Orange 8 Adsorption

AFM Measurement Information Obtained Relevance to C.I. Direct Orange 8
Topography Surface roughness and morphology of the adsorbed dye layer. Understanding the evenness of dyeing and the formation of dye aggregates on the surface.
Adhesion Force The force required to pull the AFM tip away from the surface. Probing the strength of interaction between the dye and the substrate. nih.gov

| Phase Imaging | Differences in material properties on the surface. | Differentiating between the substrate and adsorbed dye molecules based on their mechanical properties. |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a surface. azooptics.comrms-foundation.ch

When C.I. Direct Orange 8 is adsorbed onto a surface, XPS can be used to detect the presence of its constituent elements, namely carbon, nitrogen, oxygen, sodium, and sulfur. researchgate.netresearchgate.net The high-resolution spectra of these elements can also provide information about their chemical environment. For example, the binding energy of the nitrogen 1s peak can indicate the presence of the azo group (-N=N-) and amino groups (-NH₂). Similarly, the sulfur 2p spectrum can confirm the presence of the sulfonate group (-SO₃⁻). mdpi.com

XPS is a powerful tool for confirming the presence of the dye on a surface and for studying the chemical interactions between the dye and the substrate. researchgate.netresearchgate.net

Expected XPS Elemental Signatures for C.I. Direct Orange 8 on a Substrate

Element Core Level Expected Binding Energy (eV) Range Chemical State Information
Carbon C 1s 284 - 288 Aromatic C-C, C-N, C-O bonds.
Nitrogen N 1s 398 - 402 Azo (-N=N-) and amino (-NH₂) groups.
Oxygen O 1s 531 - 534 Hydroxyl (-OH), carboxyl (-COOH), and sulfonate (-SO₃⁻) groups.
Sodium Na 1s ~1072 Counter-ion for the sulfonate group.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection and Surface Phenomena (Inferred from advanced spectroscopic techniques)

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for the trace detection of various molecules, including azo dyes. spectroscopyonline.comrsc.org While direct SERS studies on this compound are not extensively documented in publicly available literature, the principles and findings from research on structurally similar azo dyes, such as Acid Orange and Orange II, provide a strong basis for inferring its SERS characteristics and potential applications. researchgate.netnih.gov SERS enhances the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, enabling detection at very low concentrations, which is often challenging with conventional Raman spectroscopy due to the low Raman scattering cross-sections of many organic dyes. spectroscopyonline.com

The enhancement mechanism of SERS is primarily attributed to two effects: an electromagnetic enhancement due to the amplification of the local electromagnetic field by localized surface plasmon resonance (LSPR) of the metallic nanostructures, and a chemical enhancement resulting from charge-transfer interactions between the analyte and the substrate. rsc.org For azo dyes like C.I. Direct Orange 8, the interaction with the metal surface, typically silver or gold nanoparticles, is crucial for achieving significant signal enhancement. nih.govrsc.org

The application of SERS to azo dyes allows for the investigation of various molecular phenomena. For instance, SERS has been instrumental in studying the azo-hydrazone tautomerism, a common characteristic of phenylazonaphthol dyes. researchgate.net This tautomerism is influenced by factors such as pH and the solvent environment. By analyzing the SERS spectra, researchers can identify the predominant tautomeric form under specific conditions, providing insights into the dye's chemical behavior. researchgate.net

Trace Detection and Substrate Development

A significant advantage of SERS is its high sensitivity, which allows for the detection of trace amounts of substances. spectroscopyonline.com This is particularly relevant for monitoring residual dyes in environmental samples or food products. nih.govmdpi.com The development of effective SERS substrates is a key area of research to achieve lower detection limits and improved reproducibility. oejournal.org Various materials and fabrication methods are employed, including the use of gold and silver nanoparticles, as well as more complex structures like metal-organic frameworks decorated with nanoparticles. nih.govrsc.org For example, gold nanoparticles have been used to create SERS-active capillaries for the direct detection of molecules in liquids, achieving detection limits in the nanomolar range. rsc.org

The choice of SERS substrate and experimental conditions, such as the excitation wavelength, can significantly influence the resulting spectrum. researchgate.net For instance, different excitation wavelengths can lead to resonance Raman effects, selectively enhancing the signals of specific vibrational modes. researchgate.net

Inferred SERS Analysis of this compound

Based on the analysis of other azo dyes, a SERS investigation of C.I. Direct Orange 8 would likely involve the use of silver or gold nanoparticle colloids as the SERS substrate. The dye's interaction with the nanoparticle surface would be expected to lead to significant enhancement of its Raman signal. The resulting SERS spectrum would provide a molecular fingerprint, with characteristic bands corresponding to the vibrations of the azo group (-N=N-), naphthalene and benzene (B151609) rings, and other functional groups present in the molecule.

The table below presents a hypothetical SERS band assignment for this compound, inferred from data on similar azo dyes.

Raman Shift (cm⁻¹)Tentative Vibrational Mode Assignment
~1600C=C stretching of aromatic rings
~1400-1450N=N stretching of the azo group
~1380Symmetric stretching of the SO₃⁻ group
~1100-1200C-N and C-C stretching vibrations
~800-900Out-of-plane bending of C-H bonds in aromatic rings

This table is an inferred representation based on SERS analysis of similar azo dyes and does not represent experimentally verified data for this compound.

The ability of SERS to detect low concentrations makes it a promising tool for the analysis of C.I. Direct Orange 8 in various applications, from quality control in industrial processes to environmental monitoring. Further research focusing specifically on this compound would be necessary to fully elucidate its SERS characteristics and validate these inferred findings.

Mechanistic Investigations of C.i. Direct Orange 8, Disodium Salt Interactions with Substrates and Materials

Adsorption Kinetics and Thermodynamics on Textile Substrates (e.g., Cellulose (B213188), Cotton)

The application of direct dyes like C.I. Direct Orange 8 to cellulosic fibers such as cotton is a complex process involving the transfer of dye molecules from an aqueous solution to the solid fiber. This process is influenced by a variety of factors including temperature, electrolyte concentration, and the intrinsic affinity between the dye and the substrate. The study of adsorption kinetics and thermodynamics provides a quantitative understanding of the dyeing rate and the equilibrium state of the dye-fiber system.

The primary forces responsible for the adhesion of direct dyes to cellulose are non-covalent, including van der Waals forces and hydrogen bonding. wikipedia.org In an aqueous environment, both the cellulosic fiber and the anionic direct dye carry a negative surface charge, leading to electrostatic repulsion. The dyeing process, therefore, relies on overcoming this repulsion to allow the large, planar dye molecules to approach the fiber surface and establish these weaker, short-range interactions. gnest.org The aggregation of dye molecules within the amorphous regions of the cellulose pores is also believed to contribute to their substantivity. slideshare.net

The equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the fiber can be described by adsorption isotherms. For direct dyes on cellulose, the Langmuir and Freundlich models are most commonly used. researchgate.net

Langmuir Isotherm: This model assumes that adsorption occurs at specific, finite sites on the fiber surface in a monolayer. It is often applicable to systems where strong, specific interactions occur. nih.govgnest.org

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. It is often a good fit for direct dye adsorption on cotton. nih.govgnest.org

The kinetic behavior of dye adsorption typically follows a pseudo-second-order model . nih.govtlr-journal.com This indicates that the rate-limiting step is the adsorption process itself, involving the interactions between the dye and the fiber surface.

Table 1: Representative Adsorption Isotherm and Kinetic Models for Direct Dyes on Cellulosic Fibers

This table presents typical models used to describe the adsorption behavior of direct dyes on substrates like cotton. The parameters are representative and would vary for specific conditions.

Model Type Model Equation Key Parameters Interpretation
Langmuir Isotherm Ce/qe = 1/(qmKL) + Ce/qmqm (max adsorption capacity), KL (Langmuir constant)Describes monolayer adsorption on a homogeneous surface. nih.gov
Freundlich Isotherm log(qe) = log(KF) + (1/n)log(Ce)KF (Freundlich capacity constant), n (adsorption intensity)Describes multilayer adsorption on a heterogeneous surface. gnest.org
Pseudo-Second-Order Kinetic Model t/qt = 1/(k2*qe^2) + t/qek2 (rate constant), qe (adsorption at equilibrium)Suggests chemisorption or strong physical adsorption is the rate-determining step. tlr-journal.com

Electrolytes, most commonly sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are essential auxiliary chemicals in the direct dyeing of cellulose. textilelearner.netchina-dyestuff.com Their primary function is to overcome the electrostatic repulsion between the anionic dye and the negatively charged fiber surface in water. gnest.org The addition of an electrolyte increases the ionic strength of the dyebath, effectively neutralizing the fiber's surface charge and allowing the dye anions to approach and adsorb onto the fiber. china-dyestuff.comchina-dyestuff.com

The concentration of the electrolyte must be carefully controlled. Insufficient amounts will result in poor dye exhaustion, while excessive amounts can cause the dye to precipitate from the solution, leading to uneven dyeing and color spots on the fabric. china-dyestuff.comcolorfuldyes.com Sodium sulfate is often preferred as it can result in brighter shades compared to sodium chloride. colorfuldyes.com The electrolyte is typically added in portions during the dyeing cycle to ensure a gradual and even uptake of the dye. china-dyestuff.com

Other auxiliary chemicals can also impact the dyeing process. For instance, some surfactants may interfere with dyeing, whereas leveling agents can be used to promote uniform color distribution. crecompany.com

Washing fastness refers to a dyed material's ability to resist the loss of color during laundering. wikipedia.org For direct dyes, which are bound by non-covalent forces, the washing fastness is often moderate to poor. textilelearner.netchiuvention.com The desorption process, or the removal of the dye from the fiber, is influenced by factors such as temperature, detergent, and mechanical action during washing. wikipedia.org

The mechanism of poor washing fastness is related to the reversibility of the physical adsorption. The large dye molecules can diffuse out of the fiber pores and back into the wash water. The solubility of the dye plays a key role; more soluble dyes tend to have lower fastness. wikipedia.org

To improve the inherently low wet fastness of direct dyes, various after-treatments can be applied. These include:

Cationic Fixing Agents: These compounds have a positive charge and form complexes with the anionic sulfonate groups of the direct dye, creating a larger, less soluble molecule that is trapped within the fiber. quora.com

Resin Finishing: Applying cellulose reactants or resins can create a cross-linked network on the fiber surface, physically entrapping the dye molecules and significantly improving wet fastness properties. textilelearner.netquora.com

Sol-Gel Process: A newer method involves treating the dyed cotton with silica (B1680970) sols. These form a porous network on the fiber, effectively fixing the dye and enhancing wash fastness without significantly altering the fabric's feel. researchgate.net

Interactions with Polymeric Films and Smart Materials

The interaction of dyes like C.I. Direct Orange 8 with polymers is foundational to their use in advanced material science applications, extending beyond traditional textiles. These interactions can be leveraged to create functional materials with specific optical, sensing, or responsive properties.

Azo dyes can be incorporated into various polymer matrices, such as polyvinyl alcohol (PVA) or natural polymer-based hydrogels, to create functional films and materials. jchemrev.comresearchgate.net The dye can be introduced into the polymer matrix through several methods, including doping, where the dye is physically mixed with the polymer solution before casting it into a film. researchgate.net

The compatibility between the dye and the polymer is crucial. The presence of polar groups (like hydroxyl or amine groups) in the polymer can facilitate interactions with the sulfonate and other polar groups in the direct dye molecule. The success of incorporation depends on forming a stable dispersion of the dye within the polymer host without significant aggregation, which could negatively impact the material's properties.

The development of functional materials often relies on specific and controllable host-guest interactions between a polymer (the host) and a functional molecule like a dye (the guest). acs.orgnih.gov These non-covalent interactions can be ionic, involve hydrogen bonding, or be based on inclusion complexes. jchemrev.com

For a dye such as C.I. Direct Orange 8, its anionic nature allows for electrostatic interactions with cationic polymers or modified surfaces. This principle is key to creating layered assemblies or functional coatings. nih.gov For example, a polymer surface can be designed with specific "host" molecules, like cyclodextrins, which can encapsulate "guest" dye molecules, leading to the development of sensors or release systems. acs.orgnih.gov The reversible nature of these host-guest interactions can be exploited to create "smart" materials that respond to external stimuli such as changes in pH, temperature, or the presence of specific chemicals. nih.gov By harnessing these interactions, azo dyes can be transformed from simple colorants into active components in advanced functional materials. jchemrev.com

Photochromic and Thermochromic Responses in Doped Materials (Inferred from advanced dye applications)

The incorporation of azo dyes, such as C.I. Direct Orange 8, into polymeric or other host materials can impart photoresponsive properties to the resulting composite. This phenomenon, known as photochromism, is primarily driven by the reversible isomerization of the azo group (–N=N–) upon exposure to light of a specific wavelength. nih.gov The more stable trans isomer can be converted to the metastable cis isomer by UV light, leading to a significant change in the molecule's geometry and electronic structure, which in turn alters its absorption spectrum and thus its color. nih.gov This process is often reversible, with the cis form reverting to the trans form either thermally or upon irradiation with visible light. nih.gov

When C.I. Direct Orange 8 is doped into a polymer matrix, such as polyvinyl alcohol (PVA), it is inferred that it would exhibit these photochromic behaviors. davidpublisher.com The repeated cycles of trans-cis-trans isomerization can induce changes in the material's refractive index and birefringence, making it suitable for applications in optical data storage, dynamic holography, and integrated optical devices. redalyc.org The stability and reversibility of these photoinduced effects are crucial for practical applications. Research on similar azo dye-polymer films has demonstrated long-term stability of induced birefringence, with a significant percentage of the maximum refractive index change remaining even after 24 hours. redalyc.org

Thermochromism, or the change in color in response to temperature, is another potential property of materials doped with C.I. Direct Orange 8. Temperature variations can influence the thermal equilibrium between the trans and cis isomers, thereby shifting the material's color. Furthermore, temperature can affect the aggregation state of the dye molecules within the host matrix, which also leads to changes in the absorption spectrum. core.ac.uk The stability of azo compounds is subject to thermal decomposition at elevated temperatures, a factor that defines the operational range for any thermochromic application. nih.gov

Complexation and Chelation Chemistry of C.I. Direct Orange 8, Disodium (B8443419) Salt with Metal Ions

Azo dyes are recognized as highly effective ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. wikipedia.orgiiardjournals.org This chelating ability stems from the presence of the azo group itself and other donor atoms within the molecular structure. The interaction with metal ions often leads to the formation of metal-complex dyes, which have distinct properties and applications compared to the free dye molecule. wikipedia.org

Coordination Modes and Ligand Properties in Metal Complexes (Inferred from azo dye chemistry)

The chelating behavior of azo dyes like C.I. Direct Orange 8 is determined by its molecular structure. The primary coordination sites are the nitrogen atoms of the azo linkages (–N=N–). researchgate.netnanobioletters.com In many azo dyes, adjacent functional groups, such as hydroxyl (–OH) or carboxyl (–COOH) groups positioned ortho to the azo group, also participate in binding. This allows the dye to act as a bidentate (two-site) or tridentate (three-site) ligand, forming highly stable five- or six-membered chelate rings with the metal ion. researchgate.netorientjchem.org

The ligand properties of C.I. Direct Orange 8 are inferred from this general behavior. It can coordinate with metal ions through the nitrogen atoms of its azo groups. Depending on the specific metal ion and reaction conditions, the dye can act as a multidentate ligand, potentially involving oxygen atoms from sulfonate or other groups, though coordination through azo and hydroxyl/carboxyl groups is more common and generally leads to more stable complexes. researchgate.netnanobioletters.com The resulting complexes often exhibit octahedral or square-planar geometries, depending on the coordination number and the nature of the central metal ion. researchgate.netjmchemsci.com

Table 1: Common Coordination Modes of Azo Dye Ligands with Metal Ions (Inferred)
Ligand TypeCoordination SitesTypical Metal IonsResulting Geometry (Example)Reference
BidentateAzo Nitrogen, Ortho-Hydroxyl OxygenCu(II), Ni(II), Co(II)Square-Planar, Tetrahedral researchgate.netnanobioletters.com
TridentateAzo Nitrogen, Ortho-Hydroxyl Oxygen, Carboxyl OxygenFe(III), Co(II)Octahedral researchgate.net
TetradentateTwo Azo Nitrogens, Two Hydroxyl OxygensCo(II), Cu(II), Ru(III)Tetrahedral, Distorted Octahedral researchgate.net

Stability Constants and Stoichiometry of Metal-Dye Complexes (Inferred from complexation studies)

The formation of a metal-dye complex is an equilibrium process characterized by a stability constant (K), which indicates the strength of the interaction between the metal ion and the ligand. A higher stability constant signifies the formation of a more stable complex. youtube.com Spectroscopic methods are commonly used to determine these constants for colored complexes. orientjchem.orgqu.edu.iq The stability of complexes formed with first-row transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). qu.edu.iq

The stoichiometry of these complexes, or the molar ratio of metal to ligand (M:L), is frequently found to be 1:1 or 1:2. orientjchem.orgjmchemsci.comqu.edu.iq In some cases, mixed-ligand complexes can also form. nih.gov For C.I. Direct Orange 8, it is anticipated that it would form complexes with varying stoichiometries depending on the metal ion and reaction conditions. The basicity of the ligand is a key factor influencing complex stability; more basic ligands tend to form more stable complexes with metal ions. youtube.com

Table 2: Illustrative Stability Constants (log K) for Various Azo Dye-Metal Complexes
Azo Dye Ligand TypeMetal IonStoichiometry (M:L)log K ValueReference
Sulphonated Azo Ligand (Calmagite)Cu(II)Not Specified19.0 nih.gov
Sulphonated Azo Ligand (Calmagite)Ni(II)Not Specified14.1 nih.gov
Thiazole-Imidazole Azo DyeCo(II)1:212.56 qu.edu.iq
Thiazole-Imidazole Azo DyeCu(II)1:212.23 qu.edu.iq
Proline-Azo DyeCu(II)1:210.14 orientjchem.org
Proline-Azo DyeAu(III)1:19.12 orientjchem.org

Applications in Metal Ion Sensing and Removal Technologies (Inferred from analytical and environmental applications)

The strong binding affinity and distinct color change upon complexation make azo dyes like C.I. Direct Orange 8 excellent candidates for applications in metal ion detection. nanobioletters.comresearchgate.net The formation of a metal-dye complex alters the electronic structure of the dye chromophore, causing a noticeable shift in its UV-Visible absorption spectrum. nanobioletters.comnih.gov This colorimetric response allows for the simple, rapid, and often naked-eye detection of specific metal ions in a sample. nanobioletters.comresearchgate.net Azo-based chemosensors have been developed for the selective and sensitive detection of various metal ions, including Cu(II), Fe(III), Ni(II), Al(III), and Sn(II). nanobioletters.comchemrxiv.org

Beyond sensing, the ability of azo dyes to chelate metal ions is valuable for environmental remediation. These dyes can be used to remove toxic heavy metal ions from industrial wastewater. nih.gov The process can involve the precipitation of insoluble metal-dye complexes or the use of dye-functionalized materials as adsorbents. nih.goviwaponline.com For instance, materials like activated carbon or natural clays (B1170129) can be modified with azo dyes to enhance their capacity and selectivity for adsorbing heavy metals. iwaponline.comresearchgate.net The strong chelation facilitates the capture of metal ions from aqueous solutions, contributing to water purification efforts. mdpi.com

Advanced Applications of C.i. Direct Orange 8, Disodium Salt in Materials Science and Engineering Excluding Clinical

Textile Dyeing Technologies and Process Innovations

The textile industry is continuously evolving, driven by the dual needs for higher quality products and more sustainable manufacturing processes. C.I. Direct Orange 8, disodium (B8443419) salt is integral to these advancements, featuring in novel dyeing methods that improve efficiency and in the development of eco-friendly procedures.

Achieving high color yield and excellent fastness properties (resistance to washing, light, and rubbing) is a primary goal in textile dyeing. While direct dyes are known for their ease of application, research has focused on enhancing their performance. nih.gov Innovations for direct dyes like C.I. Direct Orange 8 involve optimizing dyeing parameters and employing post-treatment processes. nih.gov

Key methods to improve the fastness of direct dyes include the application of cationic fixing agents. researchgate.net These agents are high-molecular-weight compounds that form a film around the dyed fiber, interacting with the sulfonate groups in the dye molecule to create larger, less soluble complexes, thereby improving wet fastness. researchgate.net Another approach involves treatment with metal salts, such as copper sulfate (B86663), which can form coordination complexes with the dye molecule, significantly enhancing light fastness. researchgate.net However, this can sometimes alter the final shade. researchgate.net

Furthermore, treatments with cross-linking agents or resins can improve wet fastness properties by chemically bonding the dye to the cellulose (B213188) fiber. researchgate.net The selection of the appropriate method depends on the desired balance between fastness, color vibrancy, and processing cost.

Table 1: Methods for Enhancing Fastness Properties of Direct Dyes

MethodMechanism of ActionPrimary Fastness ImprovementPotential Considerations
Cationic Fixing Agents Forms an insoluble complex between the dye and the agent on the fiber surface. researchgate.netWet Fastness (Washing)May slightly alter shade or reduce light fastness. researchgate.net
Metal Salt Treatment Forms a metal-dye complex within the fiber. researchgate.netLight FastnessCan cause significant color changes; environmental concerns with heavy metals. researchgate.net
Cross-linking Agents Creates covalent bonds between the dye, resin, and fiber. researchgate.netWet Fastness (Washing)Can affect the hand-feel of the fabric and may involve formaldehyde-based resins. researchgate.net
Process Optimization Control of pH, temperature, and electrolyte concentration to maximize dye exhaustion and fixation. nih.govnih.govOverall Color Yield & LevelnessRequires precise control of dyeing conditions.

Digital textile printing, or inkjet printing, offers significant advantages over traditional methods, including design flexibility, water and energy savings, and reduced waste. The development of stable and reliable inkjet inks is crucial for this technology. A water-based ink formulation using C.I. Direct Orange 8, disodium salt can be inferred from general principles of dye-based inkjet inks. researchgate.net

Such a formulation would require the dye to have high purity and be free of insoluble impurities to prevent nozzle clogging. The ink vehicle is predominantly deionized water, mixed with co-solvents like glycols and glycerine to control viscosity and drying time. hw.ac.uk Surfactants are also critical components, added in small quantities to adjust surface tension for proper droplet formation and jetting performance. researchgate.nethw.ac.uk The final ink must possess specific physical properties, including viscosity, surface tension, and pH, tailored to the requirements of the printhead technology.

Table 2: Inferred Formulation for a this compound Inkjet Ink

ComponentFunctionTypical Concentration (w/w)
This compoundColorant2 - 5%
Deionized WaterMain Solvent60 - 75%
Glycols / GlycerineCo-solvent (Viscosity & Drying Control)10 - 25%
Surfactant (e.g., Tween-80)Surface Tension Modifier0.1 - 1.0%
Other Additives (e.g., Biocides, pH buffers)Stability and Performance Enhancement< 2%

The high salt concentration traditionally required for direct dyeing leads to significant effluent treatment challenges. Modern research focuses on creating more sustainable dyeing processes. One promising approach is the cationization of cotton. By treating cotton with agents like chitosan, a natural biopolymer, the fiber surface gains a positive charge. researchgate.net This cationic surface then has a strong electrostatic attraction to the anionic this compound, enabling salt-free or low-salt dyeing. researchgate.net This drastically reduces the salinity of the wastewater, a major environmental benefit.

Another strategy involves replacing non-biodegradable inorganic salts like sodium sulfate with organic alternatives. For instance, certain organic salts can act as both an exhausting and fixing agent, offering comparable color strength and fastness while being more environmentally benign. hw.ac.uk These innovations not only reduce the pollution load but can also decrease water and energy consumption, aligning with the goals of green chemistry. nih.gov

Functional Materials Development and Optoelectronic Applications

The extended π-conjugated system inherent in the molecular structure of this compound, a characteristic of azo dyes, makes it a candidate for applications beyond textiles, particularly in the field of optoelectronics. researchgate.netwikipedia.org This section explores its inferred potential in advanced functional materials.

Organic Light-Emitting Diodes (OLEDs): OLEDs are solid-state devices where light is produced from a thin film of organic compounds. oled.comrsc.org The color of the emitted light is determined by the emissive layer material. oled.com Azo compounds are being investigated for use in these devices. While Al-doped Zinc Oxide (AZO) is used as a transparent electrode, organic azo dyes themselves can be incorporated into the emissive layer. nih.govornl.gov The extensive conjugation in C.I. Direct Orange 8 allows it to function as a chromophore that can emit light in the orange-red part of the spectrum upon electrical excitation. It could potentially be used as a dopant in a host material within the emissive layer to tune the color and improve device efficiency. jmaterenvironsci.com

Dye-Sensitized Solar Cells (DSSCs): DSSCs are a type of low-cost solar cell that uses a photosensitizer—a dye—to absorb light. icrc.ac.irwikipedia.org Azo dyes are considered economically viable alternatives to the more expensive ruthenium-based dyes traditionally used. icrc.ac.irmorressier.com this compound, with its strong absorption in the visible spectrum, could theoretically function as a sensitizer. In a DSSC, the dye is adsorbed onto a wide-bandgap semiconductor (like titanium dioxide), absorbs photons, and injects electrons into the semiconductor, initiating the flow of electric current. icrc.ac.irmorressier.com The presence of anchoring groups (like the carboxylic acid on the salicylic (B10762653) acid moiety in its structure) is crucial for effective binding to the semiconductor surface. researchgate.net

Organic photodetectors convert light signals into electrical signals. The principles governing dye-sensitized solar cells can be adapted to create dye-sensitized photodetectors. In such a device, the absorption of light by a dye molecule like C.I. Direct Orange 8 would generate charge carriers (electron-hole pairs). The efficiency of this process is linked to the dye's ability to absorb light at a specific wavelength and its electronic interaction with other materials in the device. The reversible trans-cis photoisomerization property unique to azo dyes could also be explored for developing photoswitchable devices. wikipedia.org The rapid and selective response to specific wavelengths of light makes azo dye-based materials promising for advanced sensor and optical communication technologies.

Integration into Smart Sensors for Environmental Monitoring (non-biological)

The application of this compound, in the development of smart sensors for non-biological environmental monitoring is not a widely documented area in publicly available scientific literature. Environmental sensors are sophisticated devices designed to detect and measure various physical, chemical, and biological parameters in the environment, such as air and water quality. helvar.comsensirion.commdpi.comalphacontrols.combosch-sensortec.com These sensors often rely on materials that exhibit a change in properties, such as color or electrical conductivity, in the presence of a target analyte. mdpi.com While dyes are sometimes used as indicators in sensor technology, there is no specific research indicating the integration of C.I. Direct Orange 8 for this purpose. The development of such sensors typically involves the immobilization of a sensitive material onto a transducer, which then converts the chemical interaction into a measurable signal.

Pigment and Ink Formulations

This compound, with its double azo-class structure, is utilized in applications such as the dyeing of cotton and paper. worlddyevariety.com Its performance in pigment and ink formulations is governed by several key properties.

The effective dispersion of pigments is critical for achieving optimal color strength, stability, and uniformity in inks. For direct dyes like C.I. Direct Orange 8, which are soluble in water, the process is more about dissolution and stabilization in the ink vehicle rather than the dispersion of insoluble particles. worlddyevariety.com However, when used in pigment printing pastes, achieving a fine and stable dispersion is essential.

Industrial applications would typically involve:

High-Shear Mixing: To break down any agglomerates and ensure a uniform distribution of the dye in the liquid medium.

Use of Dispersing Agents/Surfactants: These are crucial for preventing the re-agglomeration of dye particles. The choice of dispersant depends on the ink system (aqueous or solvent-based) and the specific properties of the dye. For aqueous systems, water-soluble polymers and surfactants are common.

Milling Processes: Ball mills or bead mills may be used to reduce the particle size of the pigment to the sub-micron level, which is essential for applications like inkjet printing to prevent nozzle clogging. epo.org

The goal of these technologies is to create a stable colloidal system where the dye particles remain suspended for an extended period without settling.

The rheology, or flow behavior, of an ink is paramount for its application and performance. researchgate.netharvard.edutue.nlcoates.deillinois.edu For inks containing C.I. Direct Orange 8, the rheological properties must be precisely controlled depending on the printing method.

Viscosity: The ink must have a viscosity low enough to be transferred to the substrate (e.g., through a screen or an inkjet nozzle) but high enough to prevent bleeding or spreading.

Shear-Thinning Behavior: This is a desirable property for many printing inks. researchgate.netcoates.de The ink's viscosity decreases under the high shear forces experienced during printing, allowing it to flow easily. When the shear force is removed (i.e., once the ink is on the substrate), its viscosity increases, helping it to stay in place and produce sharp, well-defined images. coates.de

Thixotropy: This time-dependent shear-thinning property is also important. A thixotropic ink will become less viscous when agitated or sheared but will take a finite time to return to its more viscous state when at rest. coates.de This allows for good flow during printing and rapid setting afterward.

These properties are controlled by the ink's formulation, including the type and concentration of the dye, binders, solvents, and other additives.

Photostability, or lightfastness, is a critical measure of a dye's durability in printing applications, as it determines the resistance of the color to fading upon exposure to light. gester-instruments.comfyitester.com For C.I. Direct Orange 8, lightfastness ratings have been established according to standardized testing methods. The evaluation is typically done by comparing the fading of the dyed sample to a set of blue wool standards under a controlled light source, such as a xenon arc lamp. gester-instruments.comtestextextile.comgateslab.com

The lightfastness of C.I. Direct Orange 8 is considered to be poor to moderate, which can limit its use in applications requiring high durability and resistance to fading over time.

Table 1: Lightfastness Ratings of C.I. Direct Orange 8

StandardAcid ResistanceAlkali ResistanceLight FastnessSoaping (Fading)Soaping (Stain)Water (Fading)Water (Stain)
ISO 1-23122--
AATCC 122-312--

Source: World dye variety. worlddyevariety.com Note: Ratings are on a scale of 1 to 8 for lightfastness (where 8 is the best) and 1 to 5 for other fastness properties (where 5 is the best).

Advanced Separation Technologies and Adsorbents (non-biological)

The removal of synthetic dyes like C.I. Direct Orange 8 from industrial wastewater is a significant environmental concern. Adsorption is a widely studied and effective method for this purpose. icm.edu.pl

A variety of materials have been investigated for their potential to adsorb dyes from aqueous solutions. While specific studies focusing exclusively on C.I. Direct Orange 8 are limited, extensive research on similar azo dyes provides a strong basis for the selection of effective adsorbents. The effectiveness of these materials is often evaluated based on their adsorption capacity, which is the amount of dye they can remove per unit mass of the adsorbent.

Commonly studied adsorbent materials include:

Activated Carbon: Due to its high surface area and porous structure, activated carbon is a highly effective adsorbent for a wide range of dyes. icm.edu.pl It can be produced from various carbonaceous materials, including orange peels. researchgate.net

Zeolites: These are microporous, aluminosilicate (B74896) minerals that can be natural or synthetic. Their porous structure and ion-exchange capabilities make them suitable for dye adsorption. researchgate.net

Bentonite: A type of clay that has shown potential as a low-cost adsorbent for dye removal. icm.edu.ple-journals.in

Agricultural Waste: Materials like orange peels have been explored as sustainable and economical alternatives for dye adsorption. researchgate.net

The adsorption process is influenced by several factors, including the pH of the solution, the initial dye concentration, contact time, and the dosage of the adsorbent. For anionic dyes like direct dyes, adsorption is often more favorable under acidic conditions, which promote a positive surface charge on the adsorbent, enhancing electrostatic attraction.

Table 2: Examples of Adsorbent Materials for Orange Azo Dyes

Adsorbent MaterialTarget DyeMaximum Adsorption Capacity (mg/g)Optimal pHKinetic ModelIsotherm Model
Magnetic Activated Carbon (from orange peels)Acid Orange 7357.14-Pseudo-second orderTemkin, Langmuir
Zeolites (from coal fly ash)Acid Orange 8Not specified-Pseudo-second orderFreundlich
BentoniteMethyl OrangeNot specified-Pseudo-second order-
Activated CarbonMethyl OrangeNot specified--Langmuir, Freundlich

Data compiled from studies on similar orange azo dyes, indicating the potential efficacy of these materials for C.I. Direct Orange 8. icm.edu.plresearchgate.netresearchgate.net

Compound Names

Membrane Technologies for Dye Separation and Recovery (Inferred from wastewater treatment)

Membrane-based separation processes are increasingly being investigated for the removal and recovery of dyes like C.I. Direct Orange 8 from industrial effluents. These technologies offer a promising alternative to conventional treatment methods, which can be less efficient and generate secondary pollutants.

Research Findings:

Recent studies have explored the use of various membrane materials for the separation of azo dyes. For instance, nitrocellulose membranes (NCM) have been shown to be effective in the photodegradation of Acid Orange 8. frontiersin.org The high porosity and large specific surface area of these membranes enhance light absorption and the production of hydroxyl radicals, which are crucial for breaking down the dye molecules. frontiersin.orgfrontiersin.org The photodegradation rate is influenced by several factors, including the initial dye concentration, the pH of the solution, and the presence of certain ions. frontiersin.orgfrontiersin.org

The efficiency of dye removal using membrane technologies can be quantified by parameters such as the photodegradation rate constant. For example, in one study, the photodegradation rate of Acid Orange 8 was found to be highest at a concentration of 20 μmol/L, with a rate constant of 12.81 × 10⁻³ min⁻¹. frontiersin.orgfrontiersin.org

Interactive Data Table: Factors Influencing Photodegradation of Acid Orange 8 with Nitrocellulose Membranes

ParameterConditionEffect on Photodegradation RatePhotodegradation Rate Constant (min⁻¹)
Dye Concentration 20 μmol/LHighest Rate12.81 × 10⁻³
20–120 μmol/LNegatively Correlated-
pH 3.0Highest Rate (59% degradation in 2h)-
Alkaline conditionsIncreased with increasing pH-
Cations Ca²⁺ (5 × 10⁻³ mol/L)Increased Rate5.67 × 10⁻³
Mg²⁺ (2 × 10⁻³ mol/L)Increased Rate3.57 × 10⁻³
Membrane Area Increased AreaIncreased Rate-

Data sourced from studies on the photodegradation of Acid Orange 8. frontiersin.orgfrontiersin.org

Furthermore, advanced oxidation processes (AOPs) combined with membrane filtration, such as VUV-based AOPs, have been studied for the degradation of azo dyes including Acid Orange 8. The effectiveness of these processes is dependent on factors like pH, initial dye concentration, and the presence of catalysts like TiO₂. researchgate.net Another approach involves the use of ultrafiltration with ceramic or acid-resistant organic membranes to separate the dye after it has been precipitated as a free acid. google.com

Flocculation and Coagulation Mechanisms for Dye Removal (Inferred from wastewater treatment)

Flocculation and coagulation are widely used and effective physicochemical treatment processes for removing dyes from wastewater. These methods involve the destabilization of colloidal particles (the dye molecules) to form larger aggregates (flocs) that can be easily separated from the water.

Research Findings:

The removal of acidic dyes like Acid Red 119 through coagulation/flocculation has been optimized using response surface methodology. nih.gov In these processes, the initial pH, coagulant dosage, and initial dye concentration are critical operating variables. nih.gov For instance, a decrease in the initial pH has been shown to be beneficial for enhancing dye removal. nih.govbohrium.com

The primary mechanisms involved in the removal of anionic dyes by coagulation are charge neutralization and sweep flocculation. nih.govbohrium.com In charge neutralization, the positively charged coagulants neutralize the negative charges on the dye molecules, leading to their aggregation. In sweep flocculation, the dye molecules are entrapped within the precipitating metal hydroxides (the flocs). nih.govbohrium.com

Studies have demonstrated high removal efficiencies for reactive dyes using a combination of coagulation with aluminum chloride and adsorption on activated carbon. repec.org For example, removal efficiencies of approximately 90% for Reactive Black 5 and 84% for Reactive Orange 16 have been achieved. repec.org The use of sludge from water treatment plants, which contains ferric chloride, has also been investigated as a low-cost coagulant for dye removal, showing significant efficiency. nih.govbohrium.com

Interactive Data Table: Optimized Conditions for Dye Removal by Coagulation/Flocculation

DyeCoagulantOptimum Initial pHOptimum Coagulant DosageOptimum Initial Dye ConcentrationRemoval Efficiency (%)
Acid Red 119Ferric Chloride Sludge3.5236.68 mg/L65.91 mg/L96.53
Reactive Black 5Aluminum Chloride---~90
Reactive Orange 16Aluminum Chloride---~84

Data inferred from studies on similar acidic and reactive dyes. nih.govrepec.org

The development of novel composite materials is also enhancing flocculation and coagulation processes. For example, a hydrogel/Fe₂O₃ composite has been synthesized and used for the removal of Acid Orange 8, demonstrating the synergistic effects of adsorption and photocatalysis. researchgate.net Similarly, Fe₃O₄-N-GO/sodium alginate gel films have shown effective removal of various azo dyes. researchgate.net

Environmental Chemistry and Degradation Pathways of C.i. Direct Orange 8, Disodium Salt

Photodegradation Mechanisms and Kinetics

Photodegradation, or the breakdown of compounds by light, is a key process in the environmental degradation of azo dyes like C.I. Direct Orange 8. researchgate.net This process can be influenced by several factors, including the intensity of light and the presence of other chemical species. researchgate.net

The characteristic azo bond (–N=N–) in C.I. Direct Orange 8 is susceptible to cleavage upon exposure to ultraviolet (UV) radiation. unina.itnih.gov This cleavage is a primary step in the decolorization of the dye. The energy from UV light can directly break this bond, leading to the formation of smaller, often colorless, aromatic amines. unina.itnih.gov The rate of this degradation is often dependent on the intensity of the UV light. researchgate.net

The photodegradation of C.I. Direct Orange 8 can be significantly enhanced by the presence of photosensitizers and the subsequent generation of highly reactive radical species. mdpi.com Photosensitizers, when excited by light, can transfer energy to oxygen molecules, creating singlet oxygen, or participate in electron transfer reactions to produce superoxide (B77818) radicals. These reactive oxygen species (ROS), along with hydroxyl radicals (•OH) generated through other photochemical processes, are powerful oxidizing agents that can attack the azo dye molecule, leading to its degradation. mdpi.commdpi.com For instance, the use of a UV/hydrogen peroxide system has been shown to be effective in the photochemical oxidative decolorization of similar acidic orange dyes. medchemexpress.com The addition of certain compounds can either accelerate or inhibit this process. For example, carbon tetrachloride has been observed to enhance the sonochemical degradation of C.I. Acid Orange 8 by promoting the formation of reactive chlorine species, while t-butyl alcohol acts as an inhibitor. nih.gov

Biodegradation and Biotransformation Processes in Aquatic and Soil Systems

Biodegradation, the breakdown of organic matter by microorganisms, is another critical pathway for the transformation of C.I. Direct Orange 8 in the environment. This process can occur in both water and soil and is mediated by a diverse range of microorganisms. mdpi.com

Microorganisms have evolved various enzymatic systems to break down complex organic molecules like azo dyes. The initial and often rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond. This is typically carried out by enzymes called azoreductases under anaerobic conditions. mdpi.com This process results in the formation of colorless aromatic amines. Following this initial step, these aromatic amines can be further degraded by other microorganisms, often under aerobic conditions. nih.gov For example, a bacterial consortium has been shown to be effective in the biodegradation of acid orange dye. frontiersin.org The efficiency of this microbial degradation can be influenced by environmental factors such as pH and temperature. frontiersin.org Studies on similar direct orange dyes, like Direct Orange 16 and Direct Orange 39, have identified bacterial strains such as Micrococcus luteus and Pseudomonas aeruginosa capable of efficiently decolorizing and degrading these dyes. researchgate.netresearchgate.net The induction of enzymes like lignin (B12514952) peroxidases and DCIP reductase has been noted during the biodegradation of Direct Orange 39, indicating their role in the breakdown process. researchgate.net

Bioremediation strategies for azo dye-contaminated environments often employ a combination of anaerobic and aerobic processes to achieve complete mineralization. nih.gov

Anaerobic Bioremediation: Under anaerobic (oxygen-deficient) conditions, the primary degradation pathway is the reductive cleavage of the azo bond by anaerobic bacteria. clu-in.orgenviro.wiki This process effectively removes the color of the dye. researchgate.net This step is crucial as the initial azo dye molecule is often resistant to aerobic attack. clu-in.org

Aerobic Bioremediation: The aromatic amines produced during the anaerobic stage are often more amenable to degradation under aerobic (oxygen-rich) conditions. clu-in.orgfrtr.gov Aerobic microorganisms can utilize these amines as a source of carbon and energy, breaking them down into simpler, less harmful compounds like carbon dioxide and water. clu-in.org A sequential anaerobic-aerobic treatment system has been shown to be effective for the decolorization and mineralization of azo dyes like C.I. Direct Black 38. researchgate.net This integrated approach ensures both the removal of color and the breakdown of potentially harmful aromatic amine intermediates. nih.gov

Interactive Data Table: Degradation Studies of Orange Azo Dyes

The following table summarizes findings from various studies on the degradation of orange azo dyes, providing insights into the conditions and efficiencies of different degradation methods.

Dye NameDegradation MethodOrganism/CatalystKey FindingsReference
C.I. Acid Orange 8 Sonochemical Degradation-Degradation accelerated by CCl4 and inhibited by t-butyl alcohol. nih.gov
C.I. Acid Orange 8 Photochemical DecolorizationUV/H2O2Effective decolorization through photochemical oxidation. medchemexpress.com
Acid Orange Dye BiodegradationBacterial Consortium SPB92Effective degradation, influenced by pH and temperature. frontiersin.org
Direct Orange 16 BiodegradationMicrococcus luteus strain SSN296% decolorization efficiency under optimal conditions. researchgate.net
Direct Orange 39 BiodegradationPseudomonas aeruginosa strain BCHRapid decolorization (93.06% in 45 min for 50 mg/L). researchgate.net
C.I. Reactive Orange 16 PhotodegradationUV irradiationComplete decolorization after 100 minutes. researchgate.net
Methyl Orange BiodegradationImmobilized Bacterial ConsortiumEfficient degradation under high salinity conditions. nih.gov

Metabolite Identification and Detoxification Studies (non-biological context)

In non-biological degradation processes, such as chemical or electrochemical treatments, the primary transformation of C.I. Direct Orange 8, disodium (B8443419) salt, involves the cleavage of its azo bonds (–N=N–). This initial step breaks the chromophore responsible for the dye's color, leading to decolorization. The breakdown results in the formation of various smaller, often colorless, aromatic intermediates. Studies on the electrochemical reduction of structurally similar reactive orange dyes have identified metabolites resulting from the cleavage of the azo bond, such as compounds resembling 2-amino-1,5-naphthalenedisulphonic acid. researchgate.net The analysis of cathode surfaces after electrochemical treatment has also revealed the presence of organic coating layers, suggesting the deposition of some degradation products. researchgate.net

Advanced Oxidation Processes (AOPs) for C.I. Direct Orange 8, Disodium Salt Remediation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies highly effective in degrading recalcitrant organic pollutants like C.I. Direct Orange 8. These methods are characterized by the in-situ generation of powerful oxidizing species, most notably the hydroxyl radical (•OH), which has a very high redox potential and can non-selectively oxidize a wide range of organic compounds. mdpi.com AOPs can lead to significant decolorization and even complete mineralization of the dye, converting it into less harmful substances. mdpi.com

Ozonation and Fenton-like processes are two prominent AOPs used for dye degradation.

Ozonation involves the application of ozone (O₃), a strong oxidant, to the dye-containing wastewater. Ozone can react with the dye molecule directly or decompose in water (especially at higher pH) to form highly reactive hydroxyl radicals. scispace.comresearchgate.net The process effectively breaks down the chromophoric groups of the dye, leading to rapid decolorization. scispace.com Studies on other direct dyes have shown that ozonation can reduce Chemical Oxygen Demand (COD) by over 85% and Total Organic Carbon (TOC) by 30%, indicating partial mineralization. scispace.com The degradation by-products can include smaller organic fragments like acetic acids and aldehydes, as well as inorganic ions. scispace.com

Fenton-like processes utilize a combination of hydrogen peroxide (H₂O₂) and an iron salt, typically Fe(III), as a catalyst. mdpi.com The reaction generates hydroxyl radicals, which then attack and degrade the dye molecule. mdpi.com The efficiency of the conventional Fenton process (using Fe(II)) is highest at an acidic pH of around 2.8–3.5, a limitation that Fenton-like systems and chelate-modified Fenton processes aim to overcome for in-situ applications. mdpi.com These processes have proven effective in degrading many persistent organic compounds into less toxic substances. mdpi.com

Table 1: Comparison of Ozonation and Fenton-like Processes for Dye Remediation

FeatureOzonationFenton-like Process
Primary Oxidant Ozone (O₃), Hydroxyl Radicals (•OH)Hydroxyl Radicals (•OH)
Reagents Ozone gasHydrogen Peroxide (H₂O₂), Iron(III) salt
Mechanism Direct reaction with O₃ or indirect reaction with •OH attacks chromophores. scispace.comCatalytic decomposition of H₂O₂ by Fe(III) to generate •OH. mdpi.com
Key By-products Aldehydes, carboxylic acids, inorganic ions (sulfate, nitrate). scispace.comSmaller organic acids, CO₂, H₂O. mdpi.com
Advantages High decolorization efficiency; no sludge production. researchgate.netUse of relatively inexpensive and non-toxic reagents. mdpi.com

Photocatalytic degradation is an AOP that employs semiconductor nanomaterials, such as titanium dioxide (TiO₂), as photocatalysts. When these materials are illuminated with light of sufficient energy (e.g., UV light), they generate electron-hole pairs. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce reactive oxygen species (ROS), including the powerful hydroxyl radical. These ROS then attack and decompose the C.I. Direct Orange 8 molecules adsorbed on the catalyst surface. The process can lead to complete mineralization of the dye into CO₂, water, and inorganic salts. The efficiency of photocatalytic degradation depends on factors like catalyst type, light intensity, pH, and the initial concentration of the dye.

Electrochemical oxidation is an AOP that uses an electric current to degrade pollutants. The degradation can occur through two primary mechanisms: (1) direct anodic oxidation, where the dye molecules are adsorbed on the anode surface and destroyed by direct electron transfer, and (2) indirect oxidation, where electro-generated oxidants in the bulk solution, such as hydroxyl radicals, active chlorine (if chloride is present), or ozone, degrade the dye. researchgate.net Studies on similar azo dyes have demonstrated that electrochemical processes can successfully decolorize and degrade toxic and refractory compounds. researchgate.netresearchgate.net Using anodes like β-PbO₂/Ti can achieve high removal efficiency for both color and COD. mdpi.com

Plasma treatment is another advanced technology that involves generating a plasma (an ionized gas containing ions, electrons, and neutral species) in or in contact with the water. The highly energetic species within the plasma can effectively degrade complex organic molecules like C.I. Direct Orange 8.

Table 2: Overview of Electrochemical Oxidation for Dye Remediation

ParameterDescription
Primary Mechanisms Direct oxidation at the anode surface; Indirect oxidation by electro-generated oxidants (e.g., •OH, active chlorine). researchgate.net
Anode Materials β-PbO₂/Ti, Platinum, Mixed Metal Oxides. researchgate.netmdpi.com
Observed Effects Rapid decolorization and reduction in dye concentration. researchgate.net
Influencing Factors Current density, electrode material, dye concentration, supporting electrolyte. mdpi.com
Potential Metabolites Cleavage of the azo bond leads to the formation of aromatic amines. researchgate.net

Sorption and Leaching Behavior in Environmental Matrices

The fate and transport of this compound, in the environment are governed by its interaction with various environmental compartments, primarily soil and sediment. Its sorption and leaching characteristics determine its mobility and potential to contaminate groundwater.

This compound, is a direct dye characterized by the presence of sulfonic acid groups (–SO₃Na). These groups make the dye highly soluble in water. nih.gov High water solubility generally correlates with a lower tendency to adsorb to soil particles and a higher potential for leaching. The negatively charged sulfonate groups can be repelled by the typically negative surface charge of clay minerals and organic matter in soil, further limiting adsorption.

However, the actual adsorption behavior is complex and depends on specific environmental conditions. Factors influencing adsorption include:

Soil pH: At low pH, some soil surfaces may become more positively charged, potentially increasing the adsorption of the anionic dye.

Organic Matter Content: Soil organic matter can provide sites for both hydrophobic and electrostatic interactions.

Clay Mineralogy: The type and amount of clay minerals in the soil can affect surface area and charge characteristics.

Salinity: The presence of salts, such as sodium chloride, can influence the ionic strength of the soil solution, which in turn can affect the aggregation of dye molecules and their interaction with soil surfaces. mdpi.com

Given its high solubility, C.I. Direct Orange 8 is expected to be relatively mobile in most soil environments, posing a risk of leaching into groundwater systems if released into the environment without proper treatment.

Leaching Potential and Groundwater Contamination Risks (Inferred from environmental fate studies)

The extent of leaching is primarily governed by the dye's adsorption-desorption characteristics with soil components. For anionic dyes, soil composition plays a crucial role. Soils with a higher content of positively charged minerals, such as iron and aluminum oxides, or organic matter under acidic conditions, would be expected to exhibit greater adsorption of the anionic dye, thereby reducing its leaching potential. Conversely, in neutral to alkaline soils, where the surfaces of soil minerals are predominantly negatively charged, electrostatic repulsion would limit adsorption, leading to higher mobility and an increased risk of the dye reaching groundwater resources.

Influence of Environmental Parameters (pH, ionic strength)

The behavior and persistence of this compound, in the environment are significantly influenced by various physicochemical parameters, most notably pH and ionic strength. These factors can affect the dye's solubility, its interaction with solid matrices like soil and sediment, and its degradation rates.

The pH of the surrounding medium is a critical determinant of the surface charge of both the dye molecule and potential sorbents. For anionic dyes like this compound, lower pH conditions (acidic environments) generally lead to increased adsorption onto surfaces such as layered double hydroxides (LDHs) and other soil minerals. ceon.rs This is because at low pH, the surface of the sorbent becomes more positively charged (protonated), leading to a stronger electrostatic attraction with the negatively charged anionic dye molecules. ceon.rs Studies on Methyl Orange, another anionic dye, have shown that the highest sorption capacity is often observed at pH values between 3 and 5. ceon.rs As the pH increases and the environment becomes more alkaline, the sorbent surface becomes deprotonated and negatively charged, resulting in electrostatic repulsion and a decrease in dye removal from the solution. ceon.rs

The ionic strength of the aqueous solution can also impact the environmental fate of this compound. While specific studies on this compound are lacking, research on other dyes has shown that the presence of salts can influence the adsorption process. In some cases, an increase in ionic strength can lead to a compression of the electrical double layer surrounding both the dye molecules and the sorbent particles. This can reduce the electrostatic repulsion between them and potentially enhance adsorption. However, the specific effects can be complex and depend on the nature of the ions present and their concentration. For instance, in the degradation of Direct Red 89, the presence of certain ions like nitrate (B79036) (NO3⁻) was found to enhance the removal process, while bicarbonate (HCO3⁻) had an inhibitory effect. cir-safety.org

Interactive Data Table: Effect of pH on the Sorption of Anionic Dyes (Inferred for this compound)

pH ValueExpected Sorption of this compoundDominant MechanismLeaching Potential
< 4HighElectrostatic attraction to protonated surfacesLow
4 - 6Moderate to HighAttraction to positively charged sitesLow to Moderate
> 7LowElectrostatic repulsion from deprotonated surfacesHigh

Interactive Data Table: Influence of Ionic Strength on Anionic Dye Behavior (Inferred for this compound)

Ionic StrengthPotential Effect on SorptionRationale
IncreasingMay enhance sorptionCompression of electrical double layer, reducing electrostatic repulsion.
Increasing (with competing ions)May decrease sorptionCompetition for active sorption sites on the sorbent material.

Theoretical and Computational Investigations of C.i. Direct Orange 8, Disodium Salt

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

Calculation of Molecular Orbitals and Charge Distribution

No published studies were found that performed DFT or TD-DFT calculations on C.I. Direct Orange 8, disodium (B8443419) salt, to determine its HOMO-LUMO gap, absorption maxima, excited-state properties, fluorescence, molecular orbitals, or charge distribution.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Aggregation Behavior

Self-Aggregation and Micelle Formation Studies

Similarly, there is no available literature detailing molecular dynamics simulations to investigate the solvation dynamics of C.I. Direct Orange 8, disodium salt, in various solvents or to study its self-aggregation and potential micelle formation. While aggregation is a known phenomenon for direct dyes, specific computational studies for this compound are absent.

Dye-Substrate Interaction Modeling at the Molecular Level

The interaction between a dye and a substrate, such as cellulose (B213188), is fundamental to the dyeing process. Molecular modeling and simulations provide a window into these interactions, elucidating the forces that govern dye affinity and fastness.

Modeling studies have been instrumental in understanding how polar molecules, including dyes, interact with cellulose surfaces. researchgate.net By employing molecular mechanics and simulation methods, researchers can model the interaction of dye molecules with cellulose microfibril surfaces. researchgate.net These computational approaches have helped to clarify the dyeing process and identify new molecules that could act as delivery agents to assist in dyeing. researchgate.net

For azo dyes, which include C.I. Direct Orange 8, studies have shown that a stabilizing attraction exists between the dye and the cellulose surface. researchgate.net The nature of the dye's tautomer and its ionic state can significantly influence the strength of this interaction. For instance, the hydrazone tautomer in its anionic state has been found to exhibit the strongest interaction with the cellulose surface. researchgate.net

The development of model cellulose materials, such as regenerated cellulose gel beads with exceptionally smooth surfaces, has provided a valuable platform for studying these molecular interactions with high precision. nih.govacs.org These model systems allow for controlled studies of how modifications to the cellulose surface or the surrounding medium affect the forces at the dye-cellulose interface. nih.govacs.org

Chemoinformatics and QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Studies (non-biological)

Chemoinformatics applies computational methods to solve chemical problems, often involving the analysis of large datasets of chemical structures and their properties. nih.govunistra.fryoutube.com Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are a key component of chemoinformatics, establishing mathematical relationships between the chemical structure of a molecule and its properties or activities. nih.govunistra.frnih.gov These models are invaluable for predicting the performance and environmental impact of dyes like C.I. Direct Orange 8.

QSAR/QSPR models can be developed to predict various aspects of dyeing performance, such as dye affinity for a substrate. researchgate.net By analyzing a series of dyes and their experimentally determined affinities, models can be built that correlate molecular descriptors (numerical representations of molecular structure) with dyeing efficacy. researchgate.net These models can then be used to predict the performance of new, unsynthesized dye molecules.

For instance, studies have focused on developing QSAR models for the affinity of azo dyes to cellulose fibers. researchgate.net These models can help in understanding the structural features of a dye molecule that are most important for achieving good dyeing results. While specific QSAR models for C.I. Direct Orange 8 were not found, the principles from general azo dye studies are applicable.

Modern approaches increasingly utilize machine learning algorithms to build more sophisticated and predictive models. rsc.orgrsc.orgnih.gov Techniques like Artificial Neural Networks (ANN) and Response Surface Methodology (RSM) can analyze complex, non-linear relationships between dye structure and performance. rsc.orgnih.gov

The environmental fate of dyes is a significant concern, and QSAR/QSPR models are crucial for predicting their degradation rates. These models help in designing dyes that are more readily broken down in wastewater treatment processes.

Studies have successfully developed QSAR models for the photodegradation of azo dyes. nih.gov These models have identified key molecular descriptors that influence photostability. For example, the softness (a measure of chemical reactivity), and the most positive and negative partial charges on carbon atoms have been found to be critical in predicting how easily an azo dye will degrade under UV light. nih.gov It has also been observed that the hydrazone tautomer of an azo dye tends to have a lower excitation energy, making it more susceptible to photolysis than the azo tautomer. nih.gov Furthermore, the position of sulfonate groups can have a protective effect, increasing the photostability of the dye. nih.gov

Machine learning is also being applied to predict the photocatalytic degradation of dyes. rsc.orgrsc.orgtandfonline.com Algorithms like Random Forest and XGBoost can be trained on datasets of dye degradation experiments to predict the efficiency of various treatment processes. rsc.orgtandfonline.com These models can identify the most important factors influencing degradation, such as the power of the light source and the properties of the photocatalyst. tandfonline.com

Quantitative Structure-Property Relationship (QSPR) models have also been developed for the degradation of azo dyes in other systems, such as heterogeneous Fenton degradation. nih.gov In one study, the molecular weight divided by the number of sulfonate groups (MW/S) and the number of azo linkages were identified as key factors determining the ease of decoloration and mineralization. nih.gov

Table 1: Key Molecular Descriptors in Azo Dye Degradation QSAR/QSPR Models

DescriptorInfluence on DegradationStudy Type
Softness (s)Crucial for photostability models. nih.govPhotodegradation nih.gov
Partial Charge on Carbon (qC+, qC-)Important in predicting photostability. nih.govPhotodegradation nih.gov
Tautomeric FormHydrazone tautomer is easier to photolyze. nih.govPhotodegradation nih.gov
Position of Sulfonate GroupsOrtho-substituted sulfonate groups can increase photostability. nih.govPhotodegradation nih.gov
Molecular Weight / Number of Sulfonate Groups (MW/S)Negative correlation with degradation percentage. nih.govFenton Degradation nih.gov
Number of Azo LinkagesNegative correlation with degradation percentage. nih.govFenton Degradation nih.gov

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those with desirable properties. mdpi.comwikipedia.org In the context of dye chemistry, this approach can be used to discover novel dye analogues with improved properties such as color, fastness, or reduced environmental impact, without the need for extensive synthesis and testing. rsc.orgresearchgate.netrsc.org

The process typically involves defining a set of desired properties and then using computational models to predict these properties for a large number of candidate molecules. rsc.orgrsc.org For example, high-throughput virtual screening has been used to explore the vast chemical space of diketopyrrolopyrrole (DPP) dyes to find candidates for applications like dye-sensitized solar cells. rsc.orgrsc.org While not specific to C.I. Direct Orange 8, this demonstrates the power of the technique.

For designing new azo dyes, virtual screening can be combined with Density Functional Theory (DFT) simulations to analyze the properties of designed dyes before they are synthesized. rsc.org This allows for the rational design of dyes with specific hues and performance characteristics. rsc.orgnih.gov By making calculated modifications to known structures, researchers can propose new candidate compounds with potentially enhanced properties. nih.govnih.gov

Future Directions and Interdisciplinary Research Frontiers for C.i. Direct Orange 8, Disodium Salt

The trajectory of chemical sciences is increasingly pointing towards integration with computational tools, nanotechnology, and sustainable practices. For a mature compound like C.I. Direct Orange 8, disodium (B8443419) salt, future research is poised to unlock new applications and optimize its lifecycle. These advancements are largely inferred from broader trends in dye chemistry and materials science, suggesting a roadmap for revitalizing the utility and sustainability of this dye.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing C.I. Direct Orange 8, disodium salt with high purity?

  • Methodological Answer : The synthesis typically involves diazo coupling under reflux conditions. A sodium hydroxide solution is used to maintain alkaline pH, facilitating the coupling of diazonium salts with aromatic amines or phenols. Post-synthesis purification steps, such as recrystallization from aqueous ethanol or column chromatography, are critical for removing unreacted intermediates. Monitoring reaction progress via thin-layer chromatography (TLC) ensures optimal yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Identifies the λmax of the azo chromophore (typically 450-500 nm) to confirm electronic transitions.
  • FTIR : Detects functional groups (e.g., sulfonate, azo bonds) via characteristic peaks (e.g., S=O stretching at ~1200 cm⁻¹, N=N stretching at ~1400 cm⁻¹).
  • <sup>1</sup>H NMR : Resolves aromatic proton environments to verify substitution patterns.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and salt dissociation behavior in solution .

Q. How can researchers determine the solubility profile of this compound in various solvents?

  • Methodological Answer : Use a gravimetric approach:

Prepare saturated solutions in target solvents (e.g., water, ethanol, DMSO) at 25°C.

Filter to remove undissolved particles.

Evaporate the solvent under reduced pressure and weigh the residue.
For polar solvents like water, spectrophotometric quantification (using Beer-Lambert law at λmax) is preferred due to high solubility .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to buffered solutions (pH 2–12) at elevated temperatures (40–60°C) and monitor degradation kinetics via HPLC.
  • Degradation Product Analysis : Use LC-MS to identify breakdown products (e.g., aromatic amines from azo bond cleavage).
  • Design of Experiments (DoE) : Apply factorial designs to isolate pH-dependent vs. temperature-dependent degradation pathways .

Q. How does the disodium salt form of C.I. Direct Orange 8 influence its photophysical properties compared to other salt forms?

  • Methodological Answer : Compare with monovalent (Na⁺) or divalent (Ca²⁺) salts:

  • UV-Vis Titration : Measure spectral shifts in solvents of varying polarity to assess solvatochromism.
  • Fluorescence Quenching : Evaluate salt-induced aggregation using fluorescence lifetime measurements.
  • X-ray Diffraction (XRD) : Correlate crystal packing with photostability.
    Disodium salts often enhance water solubility and reduce aggregation, improving dye performance in aqueous media .

Q. What mechanistic insights can computational modeling provide regarding the azo bond stability in this compound under oxidative conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of the azo bond to predict susceptibility to oxidation.
  • Molecular Dynamics (MD) : Simulate solvent interactions to identify protective steric effects from sulfonate groups.
  • Reactive Oxygen Species (ROS) Modeling : Map electron density surfaces to locate reactive sites for radical attack.
    Such models can guide the design of derivatives with improved oxidative stability .

Key Considerations for Data Contradictions

  • Conflicting Solubility Data : Cross-validate results using multiple methods (e.g., gravimetric vs. spectrophotometric) and ensure consistent temperature/pH controls .
  • Stability vs. Reactivity : Reconcile discrepancies by isolating environmental factors (light, oxygen) using controlled inert-atmosphere experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.